molecular formula C10H12N2O2S B1306984 Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 350997-06-7

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B1306984
M. Wt: 224.28 g/mol
InChI Key: GEANAYPMVNELBY-UHFFFAOYSA-N
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Description

The compound "Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, the compound studied in paper is a derivative of quinoline with isopropyl and methyl groups, while the compound in paper is a pyran derivative with isobutyl, amino, cyano, and methyl groups. Paper discusses a thiophene derivative with an ethyl group, which underwent a Sandmeyer-type reaction. These compounds share common features such as the presence of cyano groups and substituted alkyl chains.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that may include functional group transformations and cyclization reactions. For example, the compound in paper was synthesized starting from an amino derivative and then undergoing a Sandmeyer-type deamination to introduce an iodine atom. This type of reaction is indicative of the synthetic strategies that might be employed for the synthesis of "Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," which could involve similar functional group interconversions.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are characterized using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR, as well as single-crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular conformations, bonding interactions, and the overall geometry of the molecules. The presence of intramolecular hydrogen bonding and other non-covalent interactions can significantly influence the molecular conformation and stability of these compounds.

Chemical Reactions Analysis

The compounds discussed exhibit a range of chemical reactivities, as evidenced by their ability to form stable complexes with biological targets such as CDK inhibitors . The reactivity can be further understood through computational studies, including natural bonding orbital analysis, which elucidates the electron

Scientific Research Applications

One study focused on the synthesis and characterization of thiophene derivatives, exploring their fluorescence properties after modifying the thiophene backbone with various substituents. The structural modifications aimed to investigate the impact on fluorescence, potentially leading to applications in materials science and sensor technology (Guo Pusheng, 2009).

Metal Complexation and Dyeing Properties

Another area of research involves the complexation of thiophene-derived dyes with metals like Cu, Co, and Zn, exploring their dyeing properties on textiles such as polyester and nylon. These studies contribute to the development of new dyes with enhanced fastness properties and potential applications in the textile industry (Isaac Oluwatobi Abolude et al., 2021).

properties

IUPAC Name

propan-2-yl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEANAYPMVNELBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396229
Record name isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

CAS RN

350997-06-7
Record name 1-Methylethyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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